Cas no 681167-55-5 (N-4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide)

N-4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide structure
681167-55-5 structure
Product Name:N-4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
CAS No:681167-55-5
MF:C22H16N2O4S
MW:404.438444137573
CID:6263144
PubChem ID:4604908
Update Time:2025-10-24

N-4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
    • Oprea1_465306
    • 681167-55-5
    • F0537-0127
    • N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
    • N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
    • N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
    • AKOS024581289
    • Inchi: 1S/C22H16N2O4S/c25-16-11-13(9-10-14(16)22-24-15-5-1-4-8-20(15)29-22)23-21(26)19-12-27-17-6-2-3-7-18(17)28-19/h1-11,19,25H,12H2,(H,23,26)
    • InChI Key: YBTYYMMJJMOTHB-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N=C1C1C=CC(=CC=1O)NC(C1COC2C=CC=CC=2O1)=O

Computed Properties

  • Exact Mass: 404.08307817g/mol
  • Monoisotopic Mass: 404.08307817g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 3
  • Complexity: 593
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 109Ų

N-4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide Pricemore >>

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Additional information on N-4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Research Brief on N-4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS: 681167-55-5)

The compound N-4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS: 681167-55-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its molecular structure, biological activity, and potential clinical relevance.

Recent studies have highlighted the compound's unique structural features, which include a benzothiazole moiety linked to a dihydrobenzodioxine scaffold via a carboxamide bridge. This configuration is believed to contribute to its selective binding affinity for specific biological targets, particularly in the context of neurodegenerative diseases and cancer. Computational docking studies suggest that the compound exhibits high affinity for kinases and G-protein-coupled receptors (GPCRs), making it a promising candidate for further drug development.

In vitro and in vivo experiments have demonstrated the compound's efficacy in modulating key signaling pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that N-4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide effectively inhibits the activity of protein kinase C (PKC) isoforms, which are implicated in tumor proliferation and metastasis. Additionally, the compound has shown neuroprotective effects in models of Alzheimer's disease, potentially through its ability to reduce oxidative stress and amyloid-beta aggregation.

Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic properties, such as bioavailability and metabolic stability. Recent efforts have focused on structural modifications to enhance its drug-like characteristics while preserving its biological activity. For example, researchers have explored the introduction of hydrophilic groups to improve solubility without compromising target binding.

In conclusion, N-4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide represents a compelling area of research with potential applications in oncology and neurology. Future studies should prioritize translational research to bridge the gap between preclinical findings and clinical trials, ensuring that this compound's therapeutic potential is fully realized.

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